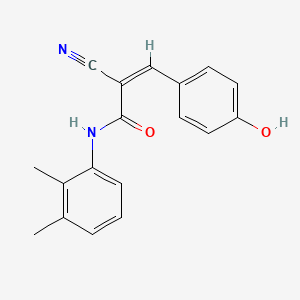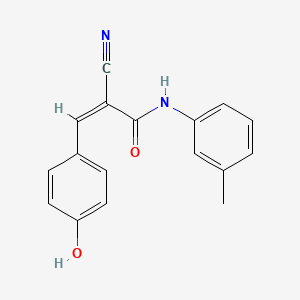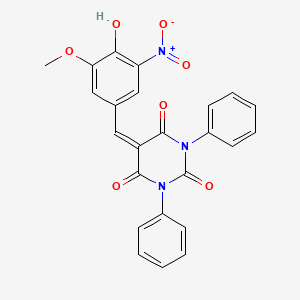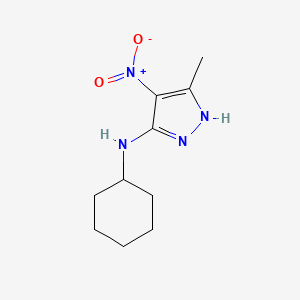
2-cyano-N-(2,3-dimethylphenyl)-3-(4-hydroxyphenyl)acrylamide
Descripción general
Descripción
2-cyano-N-(2,3-dimethylphenyl)-3-(4-hydroxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-cyano-N-(2,3-dimethylphenyl)-3-(4-hydroxyphenyl)acrylamide has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. In addition, it has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of 2-cyano-N-(2,3-dimethylphenyl)-3-(4-hydroxyphenyl)acrylamide involves the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of acetylcholinesterase (AChE), which is an enzyme involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also reduces the levels of oxidative stress markers such as malondialdehyde (MDA) and increases the levels of antioxidant enzymes such as superoxide dismutase (SOD).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-cyano-N-(2,3-dimethylphenyl)-3-(4-hydroxyphenyl)acrylamide in lab experiments include its high solubility in organic solvents, its stability under various conditions, and its potential applications in various fields. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for the research on 2-cyano-N-(2,3-dimethylphenyl)-3-(4-hydroxyphenyl)acrylamide. These include further studies on its mechanism of action, optimization of its synthesis method, determination of its optimal dosage and administration route, and exploration of its potential applications in other fields such as agriculture and environmental science.
Conclusion:
This compound is a promising chemical compound that has potential applications in various fields. Its anti-tumor, anti-inflammatory, and anti-oxidant properties make it an attractive candidate for the treatment of various diseases. However, further studies are needed to determine its optimal dosage and administration route and to explore its potential applications in other fields.
Propiedades
IUPAC Name |
(Z)-2-cyano-N-(2,3-dimethylphenyl)-3-(4-hydroxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-4-3-5-17(13(12)2)20-18(22)15(11-19)10-14-6-8-16(21)9-7-14/h3-10,21H,1-2H3,(H,20,22)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQQTMSLZURFHZ-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC(=O)/C(=C\C2=CC=C(C=C2)O)/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B3884191.png)
![{2-[(tert-butoxycarbonyl)hydrazono]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}acetic acid](/img/structure/B3884200.png)
![3-(5-{[(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B3884202.png)

![1-(3-isoxazolyl)-N-methyl-N-({6-[(4-methyl-1,4-diazepan-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazol-5-yl}methyl)ethanamine](/img/structure/B3884231.png)
![3-[1-(hydroxymethyl)-3-methylbutyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3884237.png)



![2-(methylthio)ethyl [4-(2-{4-[methyl(phenylsulfonyl)amino]benzoyl}carbonohydrazonoyl)phenoxy]acetate](/img/structure/B3884259.png)
![N-(5-chloro-2-methoxyphenyl)-N-(2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3884266.png)
![2-[2-(2-chlorophenyl)vinyl]-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B3884269.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B3884279.png)
![N-[2-(4-bromophenoxy)ethyl]-1-butanamine hydrochloride](/img/structure/B3884287.png)
